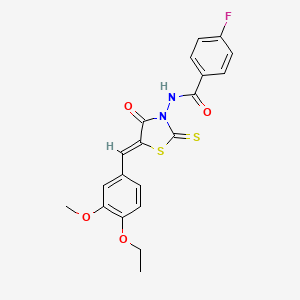

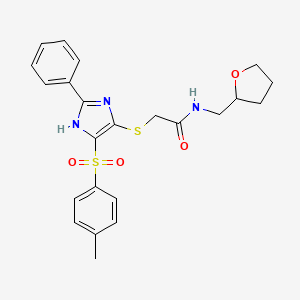

![molecular formula C10H18ClNO2 B2497966 甲基-8-氨基双环[4.2.0]辛烷-7-甲酸乙酯;盐酸盐 CAS No. 2361634-74-2](/img/structure/B2497966.png)

甲基-8-氨基双环[4.2.0]辛烷-7-甲酸乙酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride often involves complex chemical processes aimed at creating specific structural features. For example, the synthesis of potential metabolites of brain imaging agents involves nitration, reduction, and modified Sandmeyer reactions to obtain hydroxylated products (Andersen et al., 1997). Another example is the synthesis of dipeptide isosteres based on conformationally constrained 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, requiring multiple steps including condensation and oxidation (Guarna et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of derivatives, such as (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provides insights into the absolute molecular configuration and intermolecular hydrogen bonding patterns (Guo et al., 2015).

科学研究应用

合成和运输应用

对3-氨基双环[3.2.1]辛烷-3-羧酸与其他双环化合物的合成和比较表明,在细胞模型中对膜运输系统具有特异性。这些化合物已被探索其对细胞摄取的抑制作用,突显了它们在研究和可能调节细胞中氨基酸运输系统方面的潜力 (Christensen et al., 1983)。

构象受限二肽同分异构体

已进行了基于3-氮杂-6,8-二氧双环[3.2.1]辛烷-7-羧酸的构象受限二肽同分异构体的合成研究。这些化合物源自酒石酸和α-氨基酸,已被确定为肽研究中的潜在支架,提供了一类新型的构象受限二肽同分异构体 (Guarna et al., 1999)。

成像剂的代谢研究

已有研究表明,甲基8-氨基双环[4.2.0]辛烷-7-羧酸甲酯盐酸盐参与了潜在用于脑成像剂的代谢物的合成。这些研究对于理解用于医学诊断中的成像化合物的代谢途径和潜在的生物活性形式至关重要 (Andersen et al., 1997)。

不对称合成和化学反应性

对曲柳碱生物碱(+)-伪可卡因的不对称合成研究,利用环闭合碘胺化反应,展示了类似甲基8-氨基双环[4.2.0]辛烷-7-羧酸甲酯盐酸盐这样的双环化合物的化学多样性。这些合成方法有助于更广泛地理解不对称合成及其在生产具有生物活性化合物方面的应用 (Brock et al., 2012)。

作用机制

Biochemical Pathways

As the specific targets and mode of action are not yet known, the biochemical pathways affected by Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride are also unclear . Future research will hopefully shed light on these aspects.

Result of Action

The molecular and cellular effects of Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride’s action are currently unknown . Understanding these effects is essential for determining the potential therapeutic uses of this compound.

属性

IUPAC Name |

methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11;/h6-9H,2-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKNTMVUTWRXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCCCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

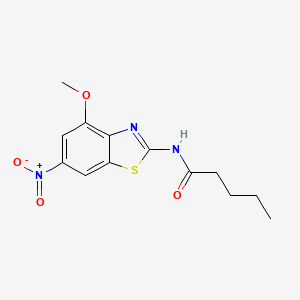

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

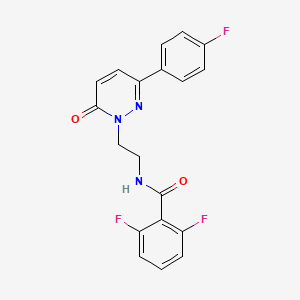

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

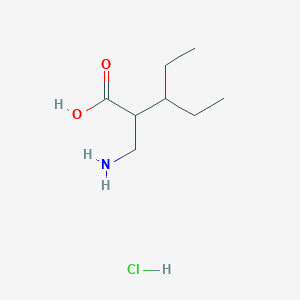

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)